![molecular formula C19H17N3O4 B2554824 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1208788-94-6](/img/structure/B2554824.png)
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a novel chemical entity with potential therapeutic applications. Its structure incorporates an isoxazole moiety linked to a pyridine and a dioxin derivative, suggesting diverse biological activities. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic implications.
- Molecular Formula : C18H18N2O3
- Molecular Weight : 306.35 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the structural components.
The compound's biological activity is attributed to several mechanisms:
- COX Inhibition : Similar compounds have shown significant inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. Studies indicate that isoxazole derivatives can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- PARP Inhibition : Isoxazole derivatives have demonstrated PARP (Poly ADP-ribose polymerase) inhibitory activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
- Antimicrobial Activity : Related compounds have exhibited antibacterial and antifungal properties against various pathogens, including Gram-positive bacteria and fungi. The structural features of the dioxin and isoxazole rings may contribute to their membrane-disrupting capabilities .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study evaluating various isoxazole derivatives for their anti-inflammatory properties, the compound demonstrated a significant reduction in edema in animal models when administered at specific dosages. The mechanism was attributed to its selective inhibition of COX-2, leading to decreased prostaglandin synthesis.
Case Study 2: Anticancer Potential
A recent investigation into the PARP inhibitory effects of similar compounds highlighted that modifications on the dioxin ring significantly influenced anti-cancer activity. Compounds with electron-withdrawing groups showed enhanced efficacy compared to those with electron-donating groups, indicating a structure-activity relationship that could guide future drug design .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can cross the blood-brain barrier (BBB), which is critical for central nervous system (CNS) targeting therapies. Toxicological evaluations are necessary to establish safety profiles before clinical applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the isoxazole moiety have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The structure's ability to engage with biological targets makes it a candidate for further exploration in cancer therapy .
Antitubercular Properties
The compound's structural analogs have been investigated for their antitubercular activity against Mycobacterium tuberculosis. A study demonstrated that certain derivatives exhibited potent inhibitory effects, with IC50 values in the low micromolar range. This suggests that modifications to the isoxazole and pyridine components could enhance efficacy against tuberculosis .
Anticonvulsant Effects
Research into anticonvulsant properties has revealed that compounds with similar structures can modulate neuronal excitability and provide protection against seizure activity. The potential of This compound as an anticonvulsant agent warrants further investigation, especially in the context of drug design aimed at epilepsy treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Key features influencing activity include:
Structural Feature | Influence on Activity |
---|---|
Isoxazole Ring | Enhances interaction with biological targets |
Pyridine Substituent | Modulates lipophilicity and bioavailability |
Dihydrobenzo[b][1,4]dioxin Core | Provides stability and potential for multi-target action |
Research has shown that modifying these features can lead to improved potency and selectivity for specific therapeutic targets .
Synthesis and Evaluation
A notable study synthesized a series of isoxazole derivatives based on the structure of This compound and evaluated their biological activities. The results indicated that certain compounds displayed promising cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .
Propiedades
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-12-13-3-5-20-6-4-13)11-15-10-17(26-22-15)14-1-2-16-18(9-14)25-8-7-24-16/h1-6,9-10H,7-8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAYWCUZIGIISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.